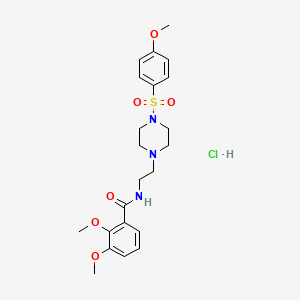
2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H30ClN3O6S and its molecular weight is 500.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety, which is known for its diverse biological activities. The molecular formula is C20H26N2O5S with a molecular weight of approximately 398.56 g/mol. The presence of methoxy and sulfonyl groups contributes to its lipophilicity and potential receptor interactions.
Pharmacological Profile:
Research indicates that the compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring is often associated with neuropharmacological effects, making this compound a candidate for further investigation in treating psychiatric disorders.
Inhibition Studies:
In vitro studies have shown that derivatives containing the piperazine structure exhibit inhibitory effects on certain enzymes and receptors. For instance, compounds similar to 2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide have demonstrated activity against HIV-1 reverse transcriptase, suggesting a potential role in antiviral therapies .
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of related compounds against hepatitis C virus (HCV). The results indicated that compounds with similar structures inhibited viral replication effectively at micromolar concentrations, showcasing their potential as antiviral agents .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of piperazine derivatives. The study found that these compounds could modulate serotonin receptors, leading to anxiolytic-like effects in animal models. This suggests that this compound might have therapeutic implications for anxiety disorders .
Toxicity and Safety Profile
Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies indicate that while some derivatives exhibit cytotoxicity at high concentrations, the specific compound shows promise with lower toxicity profiles compared to traditional chemotherapeutics .
特性
IUPAC Name |
2,3-dimethoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S.ClH/c1-29-17-7-9-18(10-8-17)32(27,28)25-15-13-24(14-16-25)12-11-23-22(26)19-5-4-6-20(30-2)21(19)31-3;/h4-10H,11-16H2,1-3H3,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHKZBUSAOOYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=C(C(=CC=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














